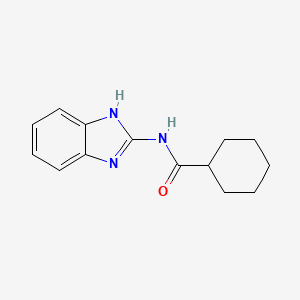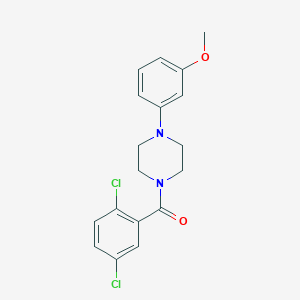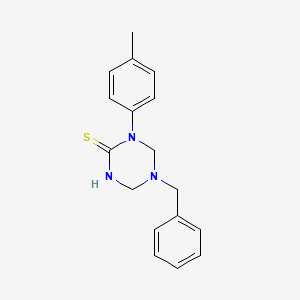![molecular formula C22H34N4O3 B5660085 9-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5660085.png)
9-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones, which are known for their broad range of pharmaceutical and biological activities. These compounds, including diazaspiro[5.5]undecane derivatives, have been explored for various synthetic methodologies and their potential in pharmaceutical applications due to their unique structural features.
Synthesis Analysis
The synthesis of diazaspiro[5.5]undecane derivatives involves cascade cyclization through [5+1] double Michael addition reactions, utilizing compounds like N,N-dimethylbarbituric acid and derivatives of diaryldivinylketones. This method provides a highly efficient route to diazaspiro[5.5]undecane derivatives with excellent yields, showcasing the versatility and accessibility of these compounds for further functionalization and exploration in medicinal chemistry (Islam et al., 2017).
Molecular Structure Analysis
The molecular structure of diazaspiro[5.5]undecane derivatives has been elucidated using techniques like NMR and X-ray crystallography. These studies reveal the preference for the cyclohexanone unit in the spirocycles to adopt a chair conformation, facilitated by intermolecular hydrogen bonding and π-π stacking interactions, contributing to the stability and reactivity of these compounds.
Chemical Reactions and Properties
The reactivity of diazaspiro[5.5]undecane derivatives encompasses a wide range of chemical transformations, including functionalization at various positions of the spirocycle to generate a diverse array of derivatives with potential pharmacological activities. These transformations leverage the unique spirocyclic structure, enabling the introduction of various functional groups that can modulate the chemical and biological properties of the resulting compounds.
Physical Properties Analysis
The physical properties of diazaspiro[5.5]undecane derivatives, such as solubility, melting points, and crystallinity, are influenced by their specific structural features. The presence of substituents on the spirocycle can significantly affect these properties, which in turn can influence their pharmacokinetic profiles and suitability for drug development.
Chemical Properties Analysis
The chemical stability and reactivity of diazaspiro[5.5]undecane derivatives are crucial for their application in medicinal chemistry. These compounds exhibit a range of chemical behaviors under different conditions, which can be exploited to develop new drugs with enhanced efficacy and safety profiles.
Propiedades
IUPAC Name |
9-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-2-(oxolan-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N4O3/c1-16-19(17(2)24-23-16)5-6-20(27)25-11-9-22(10-12-25)8-7-21(28)26(15-22)14-18-4-3-13-29-18/h18H,3-15H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEISZPPOTVYDBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCC(=O)N2CCC3(CCC(=O)N(C3)CC4CCCO4)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3aS*,9bS*)-2-[3-(3-chloroisoxazol-5-yl)propanoyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5660004.png)
![2-(4-morpholinyl)-N-[(2-propyl-1,3-thiazol-4-yl)methyl]-2-(3-pyridinyl)acetamide](/img/structure/B5660016.png)

![1-methyl-8-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5660028.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B5660062.png)
![3-methyl-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-2-butenamide](/img/structure/B5660064.png)
![8-ethyl-2-methyl-3-[(4-methyl-1-piperidinyl)methyl]-4-quinolinol](/img/structure/B5660069.png)
![[4-(3,5-dichloro-4-methylbenzoyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl]methanol](/img/structure/B5660076.png)
![N-(1-benzothien-2-ylmethyl)-N-methyl-2-[rel-(1S,6R)-4-oxo-3,9-diazabicyclo[4.2.1]non-3-yl]acetamide hydrochloride](/img/structure/B5660077.png)

![1-(3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-3-pyrrolidinamine hydrochloride](/img/structure/B5660082.png)
![N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2-[2-methyl-4-oxo-1-(tetrahydrofuran-2-ylmethyl)-4,5,6,7-tetrahydro-1H-indol-3-yl]acetamide](/img/structure/B5660092.png)
![1-(1,3-oxazol-5-ylcarbonyl)-N-[2-(pyridin-3-yloxy)phenyl]-L-prolinamide](/img/structure/B5660099.png)